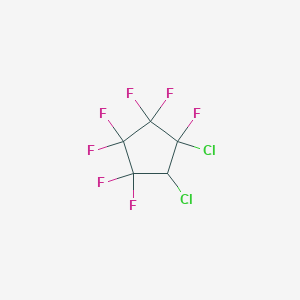
10-Propylacridin-10-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Propylacridin-10-ium bromide is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, dye production, and biological research. The structure of this compound consists of an acridine core with a propyl group attached to the nitrogen atom and a bromide ion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propylacridin-10-ium bromide typically involves the alkylation of acridine. One common method is to react acridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
10-Propylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
10-Propylacridin-10-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for imaging.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 10-Propylacridin-10-ium bromide primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the function of DNA-related enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer applications .
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 10-Propylacridin-10-ium bromide.
10-Methylacridin-10-ium bromide: Similar structure with a methyl group instead of a propyl group.
Acridone: An oxidized derivative of acridine.
Uniqueness
This compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
CAS 编号 |
63892-99-9 |
|---|---|
分子式 |
C16H16BrN |
分子量 |
302.21 g/mol |
IUPAC 名称 |
10-propylacridin-10-ium;bromide |
InChI |
InChI=1S/C16H16N.BrH/c1-2-11-17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17;/h3-10,12H,2,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
COQAHQREOOTXAF-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)


![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)






![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)



